2,6-diiodo-4-[(2Z)-2-(8-methoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one 2,6-diiodo-4-[(2Z)-2-(8-methoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0936317
InChI: InChI=1S/C18H13I2NO2/c1-23-16-4-2-3-12-6-8-13(21-17(12)16)7-5-11-9-14(19)18(22)15(20)10-11/h2-10,21H,1H3/b13-7-
SMILES: COC1=CC=CC2=C1NC(=CC=C3C=C(C(=O)C(=C3)I)I)C=C2
Molecular Formula: C18H13I2NO2
Molecular Weight: 529.1 g/mol

2,6-diiodo-4-[(2Z)-2-(8-methoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one

CAS No.:

Cat. No.: VC0936317

Molecular Formula: C18H13I2NO2

Molecular Weight: 529.1 g/mol

* For research use only. Not for human or veterinary use.

2,6-diiodo-4-[(2Z)-2-(8-methoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one -

Specification

Molecular Formula C18H13I2NO2
Molecular Weight 529.1 g/mol
IUPAC Name 2,6-diiodo-4-[(2Z)-2-(8-methoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one
Standard InChI InChI=1S/C18H13I2NO2/c1-23-16-4-2-3-12-6-8-13(21-17(12)16)7-5-11-9-14(19)18(22)15(20)10-11/h2-10,21H,1H3/b13-7-
Standard InChI Key BKJWHQHOBHSJGL-QPEQYQDCSA-N
Isomeric SMILES COC1=CC=CC2=C1N/C(=C\C=C3C=C(C(=O)C(=C3)I)I)/C=C2
SMILES COC1=CC=CC2=C1NC(=CC=C3C=C(C(=O)C(=C3)I)I)C=C2
Canonical SMILES COC1=CC=CC2=C1NC(=CC=C3C=C(C(=O)C(=C3)I)I)C=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator